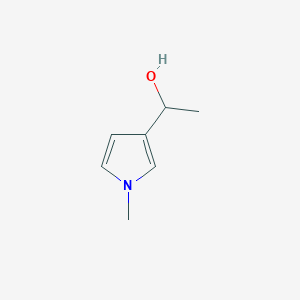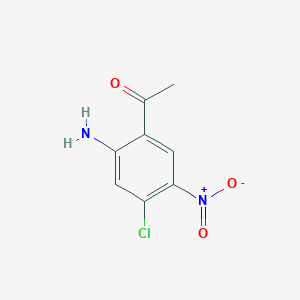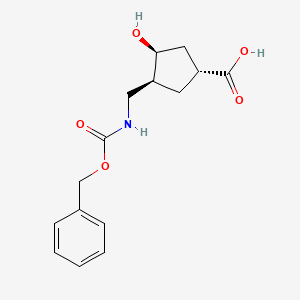
1-(3-Nitropyridin-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Nitropyridin-2-yl)ethanol is an organic compound with the molecular formula C7H8N2O3. It is a derivative of pyridine, featuring a nitro group at the 3-position and an ethanol group at the 1-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Nitropyridin-2-yl)ethanol can be synthesized through several methods. One common approach involves the nitration of 2-ethylpyridine followed by oxidation. The reaction typically employs nitric acid as the nitrating agent and sulfuric acid as the catalyst. The resulting nitro compound is then subjected to reduction using reagents such as sodium borohydride to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Nitropyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst, yielding amino derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as halides, amines.
Major Products Formed:
Oxidation: Aldehydes, ketones.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
1-(3-Nitropyridin-2-yl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Nitropyridin-2-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The ethanol group enhances the compound’s solubility and facilitates its transport within biological systems .
Comparaison Avec Des Composés Similaires
3-Nitropyridine: Lacks the ethanol group, making it less soluble and less reactive in certain chemical reactions.
2-Nitroethanol: Contains a nitro group and an ethanol group but lacks the pyridine ring, resulting in different chemical properties and reactivity.
Uniqueness: 1-(3-Nitropyridin-2-yl)ethanol is unique due to the presence of both the nitro group and the ethanol group on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for various applications .
Propriétés
Formule moléculaire |
C7H8N2O3 |
|---|---|
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
1-(3-nitropyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H8N2O3/c1-5(10)7-6(9(11)12)3-2-4-8-7/h2-5,10H,1H3 |
Clé InChI |
CXYADAOLAGLHFA-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=CC=N1)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




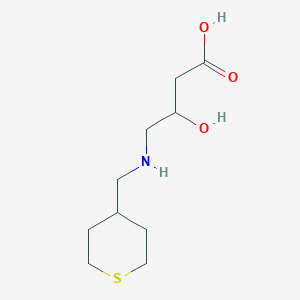
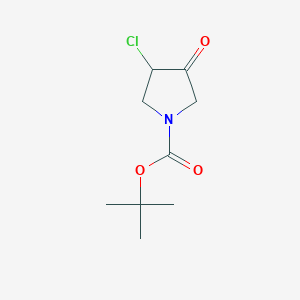
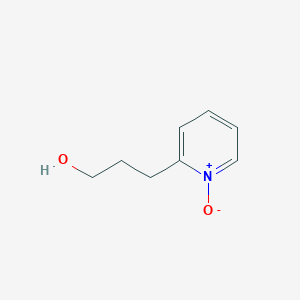
![Ethyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B15230904.png)
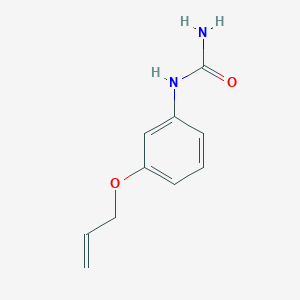
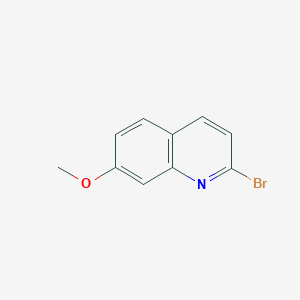
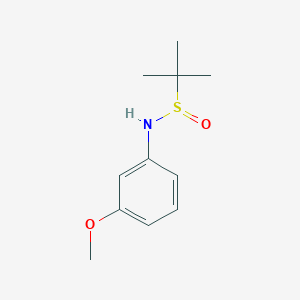
![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}butanoic acid](/img/structure/B15230925.png)
![5-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B15230932.png)
